Bryonamide A

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

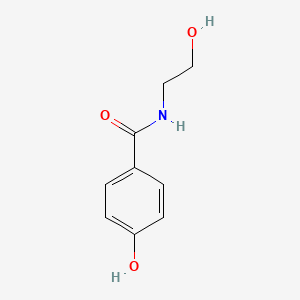

4-hydroxy-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-6-5-10-9(13)7-1-3-8(12)4-2-7/h1-4,11-12H,5-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTDBMBMMLISJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226232 | |

| Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75268-14-3 | |

| Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075268143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXYETHYL)-4-HYDROXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC6437C9S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Bryonamide A: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonamide A, a naturally occurring benzamide (B126) derivative, has been isolated from the red algae Bostrychia radicans. Its chemical structure, formally identified as 4-hydroxy-N-(2-hydroxyethyl)benzamide, presents a simple yet intriguing scaffold for potential pharmacological investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies pertaining to this compound, catering to the needs of researchers in natural product chemistry, medicinal chemistry, and drug discovery. While direct biological activity data for this compound remains limited, this document also explores the known signaling pathways of structurally related compounds to offer potential avenues for future research.

Chemical Structure and Properties

This compound is characterized by a para-substituted benzene (B151609) ring bearing a hydroxyl group and an N-(2-hydroxyethyl)amido group.

Chemical Structure:

Systematic IUPAC Name: 4-hydroxy-N-(2-hydroxyethyl)benzamide

Physicochemical and Spectral Data Summary:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [de Oliveira et al., 2012][1] |

| Molecular Weight | 181.19 g/mol | [de Oliveira et al., 2012][1] |

| CAS Number | 75268-14-3 | [LookChem][2] |

| Appearance | Colorless amorphous solid | [de Oliveira et al., 2012][1] |

| Boiling Point | 451.2 °C at 760 mmHg | [LookChem][2] |

| Density | 1.273 g/cm³ | [LookChem][2] |

| logP | 0.50520 | [LookChem][2] |

| ¹H NMR (CD₃OD, 400 MHz) | See Table 2 for detailed assignments | [de Oliveira et al., 2012][1] |

| ¹³C NMR (CD₃OD, 100 MHz) | See Table 2 for detailed assignments | [de Oliveira et al., 2012][1] |

| Mass Spectrometry (ESI-MS) | m/z 182.0760 [M+H]⁺, 204.0580 [M+Na]⁺ | [de Oliveira et al., 2012][1] |

Table 1: Physicochemical and Spectral Properties of this compound.

Detailed NMR Data:

The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The following table details the assigned proton and carbon chemical shifts.

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| 1 | - | 126.3 |

| 2, 6 | 7.72 (d, 8.8) | 130.0 |

| 3, 5 | 6.81 (d, 8.8) | 116.1 |

| 4 | - | 161.9 |

| C=O | - | 170.4 |

| 1' | 3.49 (t, 5.8) | 43.5 |

| 2' | 3.71 (t, 5.8) | 61.5 |

Table 2: ¹H and ¹³C NMR Spectral Data of this compound in CD₃OD. [1]

Experimental Protocols

Isolation of this compound from Bostrychia radicans

The following protocol is based on the methodology described by de Oliveira et al. (2012).[1]

1. Collection and Extraction:

-

Specimens of Bostrychia radicans were collected and air-dried.

-

The dried algal material was exhaustively extracted with methanol (B129727) at room temperature.

-

The resulting methanolic extract was concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Fractionation:

-

The crude extract was subjected to silica (B1680970) gel vacuum liquid chromatography (VLC), eluting with a gradient of hexane, ethyl acetate, and methanol.

-

Fractions were monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound were combined and further purified by column chromatography on Sephadex LH-20, eluting with methanol.

-

Final purification was achieved by preparative TLC to yield pure this compound.

Synthesis of 4-hydroxy-N-(2-hydroxyethyl)benzamide

A plausible synthetic route for this compound involves the amidation of a 4-hydroxybenzoic acid derivative with ethanolamine (B43304). The following is a general procedure that can be adapted.

1. Esterification of 4-hydroxybenzoic acid:

-

4-hydroxybenzoic acid is first converted to its methyl ester, methyl 4-hydroxybenzoate (B8730719), by refluxing in methanol with a catalytic amount of sulfuric acid.

2. Amidation:

-

Methyl 4-hydroxybenzoate is then reacted with an excess of ethanolamine.

-

The reaction mixture is heated, and the progress is monitored by TLC.

-

Upon completion, the excess ethanolamine is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-hydroxy-N-(2-hydroxyethyl)benzamide.

Potential Signaling Pathways and Biological Activity

Direct studies on the biological activity and mechanism of action of this compound are not extensively reported in the scientific literature. However, research on a structurally related synthetic compound, a 4-hydroxy-furanyl-benzamide derivative, has indicated potential effects on cardiovascular function. This derivative was shown to decrease left ventricular pressure in an isolated rat heart model, an effect that was inhibited by antagonists of the M2 muscarinic acetylcholine (B1216132) receptor and nitric oxide synthase (NOS). This suggests a possible interaction with these signaling pathways.

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic receptors are G-protein coupled receptors that, upon activation by acetylcholine, typically lead to inhibitory effects within cells. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Diagram 1: Simplified M2 Muscarinic Receptor Signaling Pathway.

Nitric Oxide Synthase Signaling Pathway

Nitric oxide (NO) is a key signaling molecule produced by nitric oxide synthase (NOS). In the cardiovascular system, endothelial NOS (eNOS) plays a crucial role in vasodilation. The activation of eNOS leads to the production of NO, which then diffuses to smooth muscle cells and activates soluble guanylate cyclase (sGC), resulting in relaxation.

Diagram 2: Simplified Nitric Oxide Synthase Signaling Pathway.

Experimental Workflow: Isolation and Structure Elucidation

The process of identifying a novel natural product like this compound follows a logical workflow from collection to final structure determination.

Diagram 3: Workflow for the Isolation and Structure Elucidation of this compound.

Conclusion

This compound represents a simple yet potentially valuable natural product. This technical guide has provided a detailed overview of its chemical structure, supported by comprehensive spectral and physicochemical data. The outlined experimental protocols for its isolation and a general synthetic strategy offer a foundation for further research. While its biological activity remains to be fully explored, the potential interaction with key signaling pathways, as suggested by related compounds, highlights promising directions for future pharmacological studies. This document serves as a crucial resource for scientists aiming to unlock the full potential of this compound in drug development and other scientific endeavors.

References

Bryonamide A Analogue Discovery and Isolation from Bostrychia radicans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of a novel analogue of Bryonamide A, N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide, from the red algae Bostrychia radicans. While the user's query focused on this compound, the available scientific literature details the isolation of its dihydroxy-derivative from this specific marine source. This document outlines the experimental methodologies, presents quantitative data, and visualizes the procedural workflows for the extraction and purification of this compound.

Introduction

The red algae Bostrychia radicans is a rich source of diverse secondary metabolites. Chemical investigation of this species has led to the identification of several compounds, including novel amides. This guide focuses on the work that successfully isolated and characterized N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide, a previously unknown natural product, providing valuable insights into the chemical diversity of this marine organism. The broader class of benzamides is known to possess a range of pharmacological activities, including anticonvulsant, antimicrobial, and insecticidal properties.

Collection and Preparation of Algal Material

The foundational step in the isolation of natural products is the proper collection and preparation of the source organism.

Experimental Protocol:

-

Collection: Specimens of Bostrychia radicans were collected from the Rio Escuro mangrove in Ubatuba, São Paulo State, Brazil.

-

Voucher Specimen: A voucher specimen was deposited at the Herbarium of the Instituto de Botânica (São Paulo, São Paulo State, Brazil) with the accession number SP 365678 for future reference and verification.

-

Storage: The freshly collected samples were stored at -10 ºC until required for chemical analysis to preserve the integrity of the chemical constituents.

-

Preparation for Extraction: The frozen algal material was milled using liquid nitrogen to a fine powder. This process increases the surface area for efficient solvent extraction.

Extraction and Fractionation

A systematic extraction and fractionation process was employed to separate the complex mixture of metabolites present in the algal biomass.

Experimental Protocol:

-

Methanol (B129727) Extraction: The powdered algal material was extracted by maceration with methanol (MeOH) at room temperature.

-

Concentration: The resulting macerate was concentrated under reduced pressure to yield the crude methanolic extract.

-

Liquid-Liquid Partitioning: The crude extract was then subjected to liquid-liquid partitioning using hexane (B92381) (Hex) and ethyl acetate (B1210297) (AcOEt) as solvents. This step separated the compounds based on their polarity, yielding three primary fractions: a hexane fraction, an ethyl acetate fraction, and a hydroalcoholic fraction.

The following diagram illustrates the extraction and fractionation workflow:

Caption: Workflow for the extraction and initial fractionation of Bostrychia radicans.

Isolation and Purification of N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide

The hydroalcoholic fraction, containing the more polar compounds, was further processed to isolate the target amide.

Experimental Protocol:

-

Solid-Phase Extraction (SPE): The hydroalcoholic fraction was subjected to Solid-Phase Extraction (SPE).

-

Elution: A gradient of methanol and water (MeOH/H₂O) was used for elution.

-

HPLC Analysis: The fraction eluted with a 2:1 mixture of MeOH/H₂O was analyzed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Semi-Preparative HPLC: The final purification of N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide was achieved using semi-preparative RP-HPLC.

The following diagram illustrates the isolation and purification process from the hydroalcoholic fraction:

Caption: Isolation and purification of the target amide from the hydroalcoholic fraction.

Quantitative Data and Structural Elucidation

The structure of the isolated compound was determined using spectroscopic methods, and the yield was quantified.

| Parameter | Value |

| Compound Name | N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide |

| Yield | 0.019% of the crude methanolic extract |

| Molecular Formula | C₉H₁₁NO₄ |

| Mass Spectrometry | HRESIMS [M+H]⁺ at m/z 198.0774 |

Spectroscopic Data:

The structural assignment was based on detailed analysis of ¹H NMR, ¹³C NMR, HMQC, HMBC, and COSY spectral data, in addition to high-resolution mass spectrometry (HRESIMS).

Bioactivity

While specific bioactivity data for N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide is not available in the reviewed literature, the broader class of benzamide (B126) derivatives has been reported to exhibit a variety of pharmacological activities. These include, but are not limited to, anticonvulsant, anti-inflammatory, antimicrobial, and insecticidal properties. Further research is required to determine the specific biological functions of the novel amide isolated from Bostrychia radicans.

Physical and chemical properties of Bryonamide A.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryonamide A, a naturally occurring benzamide (B126) derivative isolated from the red algae Bostrychia radicans, has garnered interest within the scientific community. This technical guide provides a detailed overview of the physical and chemical properties of this compound, alongside its experimental protocols for isolation and synthesis. Furthermore, this document explores the potential biological activities and associated signaling pathways, drawing parallels from related compounds. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Physicochemical Properties

This compound, systematically named 4-hydroxy-N-(2-hydroxyethyl)-benzamide, possesses a distinct set of physical and chemical characteristics that are crucial for its handling, characterization, and application in research.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | Amorphous solid | [2] |

| Boiling Point | 451.2 °C at 760 mmHg | [1][3] |

| Flash Point | 226.7 °C | |

| Density | 1.273 g/cm³ | |

| Vapor Pressure | 6.28E-09 mmHg at 25°C | |

| Refractive Index | 1.588 | |

| LogP | 0.50520 |

Spectral Data

1.1.1. ¹³C NMR Spectral Data

A key characteristic chemical shift for a related N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide is noted for the C1' carbon at δ 43.5 ppm. The expected chemical shifts for the carbon atoms in this compound are detailed in the table below, based on standard chemical shift predictions and data from analogous compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~168-172 |

| C-4 (aromatic, with -OH) | ~155-160 |

| C-1 (aromatic) | ~125-130 |

| C-2, C-6 (aromatic) | ~128-132 |

| C-3, C-5 (aromatic) | ~114-118 |

| C-1' (-CH₂-NH) | ~43.5 |

| C-2' (-CH₂-OH) | ~60-65 |

1.1.2. ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the N-(2-hydroxyethyl) side chain. The aromatic region would likely show a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Aromatic H-2, H-6 | ~7.6-7.8 | Doublet (d) | ~8-9 Hz |

| Aromatic H-3, H-5 | ~6.8-7.0 | Doublet (d) | ~8-9 Hz |

| -NH- | Broad singlet | - | - |

| -CH₂-NH- | ~3.4-3.6 | Triplet (t) or Multiplet (m) | ~5-6 Hz |

| -CH₂-OH | ~3.7-3.9 | Triplet (t) or Multiplet (m) | ~5-6 Hz |

| Ar-OH | Broad singlet | - | - |

| -CH₂-OH | Broad singlet | - | - |

Experimental Protocols

Isolation of this compound from Bostrychia radicans

The following protocol is adapted from the successful isolation of related amide compounds from Bostrychia radicans.

2.1.1. Extraction

-

Collect fresh specimens of Bostrychia radicans.

-

Freeze the material and mill it with liquid nitrogen.

-

Extract the milled algae by maceration with methanol (B129727) (MeOH) at room temperature.

-

Concentrate the macerate under reduced pressure to yield the crude methanolic extract.

2.1.2. Fractionation and Purification

-

Perform a liquid-liquid partition of the methanolic extract using hexane (B92381) and ethyl acetate (B1210297) to yield hexane, ethyl acetate, and hydroalcoholic fractions.

-

Subject the hydroalcoholic fraction to Solid Phase Extraction (SPE) using a gradient of methanol and water for elution.

-

Analyze the resulting fractions by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Isolate this compound using semi-preparative RP-HPLC with a suitable acetonitrile/water gradient.

Synthesis of this compound

A plausible synthetic route for this compound involves the amidation of a protected 4-hydroxybenzoic acid derivative with ethanolamine (B43304). The following protocol is based on standard amide coupling reactions.

2.2.1. Materials

-

4-Hydroxybenzoic acid

-

Protecting group (e.g., tert-butyldimethylsilyl chloride)

-

Coupling agents (e.g., EDC, HOBt)

-

Ethanolamine

-

Anhydrous solvents (e.g., DMF, DCM)

-

Deprotection agent (e.g., TBAF)

2.2.2. Procedure

-

Protection of Phenolic Hydroxyl Group: Protect the hydroxyl group of 4-hydroxybenzoic acid to prevent side reactions.

-

Amide Coupling: Activate the carboxylic acid of the protected 4-hydroxybenzoic acid with coupling agents like EDC and HOBt in an anhydrous solvent. Subsequently, add ethanolamine to form the amide bond.

-

Deprotection: Remove the protecting group from the phenolic hydroxyl to yield this compound.

-

Purification: Purify the final product using column chromatography.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the benzamide scaffold is present in numerous compounds with significant pharmacological activities. This section explores the potential biological effects of this compound based on the activities of related molecules.

Potential Anticancer Activity

Many natural and synthetic benzamide derivatives have demonstrated promising anticancer properties. The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. Further investigation into the cytotoxic effects of this compound on different cancer cell lines is warranted.

Modulation of Signaling Pathways

3.2.1. NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some amide-containing natural products have been shown to inhibit the NF-κB pathway. It is plausible that this compound could exert anti-inflammatory or anticancer effects through the modulation of NF-κB signaling.

Experimental Protocol for Cytotoxicity Assay

To evaluate the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay can be performed.

3.3.1. Cell Culture and Treatment

-

Culture a relevant cancer cell line (e.g., MCF-7, HeLa) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include appropriate vehicle controls.

3.3.2. Viability Assessment (MTT Assay)

-

After the treatment period, add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control.

Conclusion

This compound presents an interesting natural product with a well-defined chemical structure. This guide has consolidated the available data on its physical and chemical properties and provided detailed, actionable protocols for its isolation and synthesis. While direct biological data is currently sparse, the established activities of related benzamide compounds suggest that this compound holds potential as a modulator of key cellular signaling pathways, such as NF-κB, and may exhibit anticancer properties. The experimental frameworks provided herein are intended to facilitate further research into the pharmacological potential of this marine-derived compound, ultimately contributing to the development of novel therapeutic agents. Researchers are encouraged to pursue in-depth biological evaluations to fully elucidate the therapeutic promise of this compound.

References

An In-depth Technical Guide to the Natural Source and Biosynthesis of Brevianamide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevianamide A is a complex bicyclo[2.2.2]diazaoctane indole (B1671886) alkaloid with significant biological activities. This guide provides a comprehensive overview of its natural source, the intricate details of its biosynthesis, and the methodologies employed to elucidate this pathway. Quantitative data on production yields, both in the native organism and in heterologously expressing systems, are presented. Detailed experimental protocols for key analytical and genetic manipulation techniques are provided, alongside visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this fascinating natural product.

Natural Source of Brevianamide A

Brevianamide A is a secondary metabolite produced by the filamentous fungus Penicillium brevicompactum. Its production is often associated with the onset of conidiation in solid cultures of the fungus[1]. While initially isolated from P. brevicompactum, Brevianamide A has also been identified as a principal metabolite in some isolates of Penicillium viridicatum[2].

The Biosynthetic Pathway of Brevianamide A

The biosynthesis of Brevianamide A is orchestrated by a series of enzymes encoded by the bvn gene cluster in P. brevicompactum. The pathway commences with the formation of a diketopiperazine core from L-tryptophan and L-proline, which then undergoes a series of enzymatic modifications including prenylation, oxidation, and a key intramolecular Diels-Alder reaction followed by a semipinacol rearrangement to form the characteristic bicyclo[2.2.2]diazaoctane core.

The key enzymes and intermediates in the proposed biosynthetic pathway are:

-

BvnA (NRPS): A non-ribosomal peptide synthetase that catalyzes the condensation of L-tryptophan and L-proline to form the diketopiperazine, Brevianamide F.

-

BvnC (Prenyltransferase): This enzyme catalyzes the reverse prenylation of Brevianamide F at the C2 position of the indole ring, using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, to produce Deoxybrevianamide E.

-

BvnB (Flavin-dependent monooxygenase): BvnB catalyzes the epoxidation of the indole ring of Deoxybrevianamide E.

-

BvnD (Cytochrome P450 monooxygenase): This enzyme is proposed to catalyze the oxidation of the proline ring of the BvnB product.

-

BvnE (Isomerase/Semipinacolase): BvnE is a crucial enzyme that controls the stereoselective formation of Brevianamide A through a semipinacol rearrangement and facilitates the intramolecular [4+2] cycloaddition (Diels-Alder reaction).

The proposed biosynthetic pathway of Brevianamide A is depicted in the following diagram:

References

Spectroscopic Characterization of Bryonamide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonamide A, identified as 4-hydroxy-N-(2-hydroxyethyl)benzamide, is a natural product isolated from the red algae Bostrychia radicans. Its simple yet functionalized structure, featuring a phenolic hydroxyl group and a primary alcohol, makes it a molecule of interest for potential biological activities and a valuable synthon in medicinal chemistry. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to aid in its identification, characterization, and further development.

Chemical Structure

Systematic Name: 4-hydroxy-N-(2-hydroxyethyl)benzamide

Molecular Formula: C₉H₁₁NO₃

Molecular Weight: 181.19 g/mol

Structure:

Spectroscopic Data

The following sections detail the NMR, MS, and IR spectroscopic data for this compound. The data has been compiled and presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.95 | br s | - | 1H | Ar-OH |

| 8.55 | t | 5.6 | 1H | -NH- |

| 7.72 | d | 8.8 | 2H | H-2, H-6 |

| 6.80 | d | 8.8 | 2H | H-3, H-5 |

| 4.75 | t | 5.5 | 1H | -CH₂-OH |

| 3.55 | q | 6.0 | 2H | -CH₂-OH |

| 3.34 | q | 6.0 | 2H | -NH-CH₂- |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O |

| 160.8 | C-4 |

| 129.5 | C-2, C-6 |

| 125.0 | C-1 |

| 114.8 | C-3, C-5 |

| 60.1 | -CH₂-OH |

| 42.5 | -NH-CH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its molecular formula and structural features.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion |

| 182.0766 | [M+H]⁺ |

| 180.0610 | [M-H]⁻ |

| 164 | [M-H₂O]⁺ |

| 137 | [M-C₂H₄NO]⁺ |

| 121 | [HO-C₆H₄-CO]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3200 | Broad, Strong | O-H stretching (phenolic and alcoholic) |

| 3300 | Medium | N-H stretching (amide) |

| 3050 | Weak | C-H stretching (aromatic) |

| 2940, 2880 | Weak | C-H stretching (aliphatic) |

| 1630 | Strong | C=O stretching (Amide I) |

| 1590 | Strong | N-H bending (Amide II) |

| 1515 | Strong | C=C stretching (aromatic) |

| 1280 | Medium | C-O stretching (phenol) |

| 1070 | Medium | C-O stretching (primary alcohol) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum was recorded at 400 MHz. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded at 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm was used with an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds.

Mass Spectrometry

-

Instrumentation: High-resolution mass spectra (HRMS) were obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of this compound was prepared in methanol (B129727) (approximately 1 mg/mL).

-

Data Acquisition: The sample solution was infused into the ESI source at a flow rate of 5 µL/min. Spectra were acquired in both positive and negative ion modes over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to record the IR spectrum.

-

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Secondary Metabolites of Bostrychia radicans: A Technical Guide for Researchers

The red alga Bostrychia radicans, a prominent member of the Rhodomelaceae family found in tropical and warm temperate waters, represents a rich and largely untapped source of diverse secondary metabolites.[1] While research into the full chemical profile of this species is ongoing, studies have revealed a variety of compounds, including novel amides, phenolic compounds, and mycosporine-like amino acids (MAAs), some of which exhibit potential for drug development. This guide provides a detailed overview of the known secondary metabolites from Bostrychia radicans, their quantitative analysis, and the experimental protocols for their isolation and characterization.

Quantitative Overview of Secondary Metabolites

The following tables summarize the quantitative data available for secondary metabolites isolated from Bostrychia radicans. The data is compiled from studies that have successfully isolated and quantified these compounds.

| Compound Class | Compound Name | Yield (%) | Reference |

| Amides | N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide | 0.019 | [2][3] |

| N,4-dihydroxy-N-(2'-hydroxyethyl)-benzeneacetamide | 0.023 | [2][3] |

Table 1: Amide Compounds Isolated from Bostrychia radicans

| Compound Class | Compound Name | Concentration (mg/g DW) | Reference |

| Mycosporine-Like Amino Acids (MAAs) | Porphyra-334 | Present | |

| Palythine | Present | ||

| Asterina-330 | Not Detected | ||

| Shinorine | Not Detected | ||

| Mycosporine-glycine | Not Detected | ||

| Palythinol | Present | ||

| mycosporine-like amino acid 3 | Present | ||

| mycosporine-like amino acid 4 | Present in some lineages | ||

| mycosporine-like amino acid 7 | Present |

Table 2: Mycosporine-Like Amino Acids (MAAs) in Bostrychia radicans Complex (Note: Specific concentrations for each compound in B. radicans were not detailed in the study, which focused on chemotypes across different lineages. "Present" indicates detection in at least one lineage identified as B. radicans).

Other Identified Secondary Metabolites

In addition to the quantified compounds, a significant number of other secondary metabolites have been isolated and structurally elucidated from Bostrychia radicans. These include:

-

Steroids: Cholesterol

-

Hydrocarbons: Heptadecane, Squalene

-

Fatty Acids: Tetradecanoic acid, Hexadecanoic acid

-

Fatty Acid Esters: Methyl hexadecanoate, Methyl 9-octadecenoate

-

Diterpenes: trans-Phytol, Neophytadiene

-

Phenolic Compounds: 4-(methoxymethyl)-phenol, 4-hydroxybenzaldehyde, Methyl 4-hydroxybenzeneacetate, Methyl 2-hydroxy-3-(4-hydroxyphenyl)-propanoate, Hydroquinone (B1673460), Methyl 4-hydroxymandelate, Methyl 4-hydroxybenzoate (B8730719), 4-hydroxybenzeneacetic acid, (4-hydroxyphenyl)-oxo-acetaldehyde

This is the first report of hydroquinone and methyl 4-hydroxybenzoate in the Rhodomelaceae family, and the first description of methyl 4-hydroxybenzeneacetate and 4-hydroxybenzeneacetic acid in the Bostrychia genus.

Experimental Protocols

The following sections detail the methodologies employed for the extraction, isolation, and characterization of secondary metabolites from Bostrychia radicans.

Extraction and Isolation of Amides and Other Metabolites

This protocol is based on the work of de Oliveira et al. (2012).

-

Sample Collection and Preparation: Fresh samples of Bostrychia radicans were collected and stored at -10 °C. The frozen material was then milled using liquid nitrogen.

-

Extraction: The milled algae were extracted by maceration with methanol (B129727) (MeOH) at room temperature. The resulting macerate was concentrated under reduced pressure to yield a crude methanolic extract.

-

Solvent Partitioning: The methanolic extract was subjected to liquid-liquid partition using hexane (B92381) and ethyl acetate (B1210297) as solvents. This process yielded three fractions: hexane, ethyl acetate, and hydroalcoholic.

-

Chromatographic Fractionation: The ethyl acetate fraction was further purified using preparative High-Performance Liquid Chromatography (HPLC). A C18 column was used with a gradient elution system of acetonitrile (B52724) (ACN) in water.

-

Structure Elucidation: The structures of the isolated compounds were determined using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HMQC, HMBC, and COSY) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bryonamide A and its structurally related natural products, N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide and N,4-dihydroxy-N-(2'-hydroxyethyl)-benzeneacetamide. We delve into the discovery and characterization of these marine-derived amides, present available data on their biological activities, and detail relevant experimental protocols to facilitate further research and development in this area.

Discovery and Structural Elucidation

This compound and its analogs were first isolated from the red algae Bostrychia radicans (Rhodomelaceae) by Oliveira et al.[1][2]. The structural identity of this compound corresponds to 4-hydroxy-N-(2-hydroxyethyl)-benzamide. Concurrently, two novel related amides, N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide (Compound 1 ) and N,4-dihydroxy-N-(2'-hydroxyethyl)-benzeneacetamide (Compound 2 ), were identified and characterized from the same organism[1].

The isolation and structural elucidation of these compounds were achieved through a series of chromatographic and spectroscopic techniques.

Experimental Protocol: Isolation of this compound and Related Compounds

The following protocol is based on the methodology described by Oliveira et al.[1][2].

Workflow for Isolation and Structure Elucidation

Caption: General workflow for the isolation and structural identification of this compound and its analogs.

Detailed Steps:

-

Extraction: The dried and powdered biomass of Bostrychia radicans is subjected to exhaustive extraction with methanol at room temperature. The resulting solution is then concentrated under reduced pressure to yield a crude methanolic extract.

-

Fractionation: The crude extract is fractionated using silica gel column chromatography. A gradient elution system, typically starting with hexane and progressively increasing in polarity with chloroform, ethyl acetate, and methanol, is employed to separate the components based on their polarity.

-

Purification: Fractions containing the compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are used to establish the carbon-hydrogen framework and connectivity. High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition and confirm the molecular weight of the compounds.

Biological Activities and Quantitative Data

While the initial report by Oliveira et al. focused on the chemical characterization of this compound and its novel analogs, it did not include an evaluation of their biological activities. Subsequent research specifically investigating the bioactivity of these particular compounds is limited. However, studies on structurally similar benzamide (B126) derivatives provide valuable insights into their potential as therapeutic agents.

A recent guide on the cytotoxicity of N-(2-hydroxyethyl)-4-methoxybenzamide and its derivatives highlights the anticancer potential of this class of compounds. This guide references a 2025 study by Küçükgüzel et al. that investigated the in vitro anticancer activity of newly synthesized pyrazine-substituted derivatives of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide against the A549 human lung carcinoma cell line.

Cytotoxicity Data for Structurally Related Compounds

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for two pyrazine-substituted derivatives of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide against the A549 cell line.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide | A549 | 15.2 | |

| N-(2-((6-methoxypyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide | A549 | 18.5 |

Table 1: Cytotoxicity of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide derivatives.

It is important to note that the cytotoxicity data for the parent compound, N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, and for this compound (N-(2-hydroxyethyl)-4-hydroxybenzamide) were not available in the reviewed literature for a direct comparison.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for determining the cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, as is commonly used in such studies.

Workflow for MTT Cytotoxicity Assay

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Detailed Steps:

-

Cell Seeding: Human lung carcinoma A549 cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a specified period, typically 48 hours, to allow the compounds to exert their effects.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT. The plates are then incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Potential Mechanism of Action

The precise mechanism of action for this compound and its direct analogs has not been elucidated. However, the broader class of benzamides has been shown to interact with various biological targets. A study on the synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), a structurally related compound, identified it as a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC inhibitors are a class of compounds that are being actively investigated as anticancer agents.

Potential Signaling Pathway Involvement

Caption: Hypothesized mechanism of action for this compound via HDAC6 inhibition.

This proposed pathway suggests that if this compound or its analogs act as HDAC6 inhibitors, they could lead to an accumulation of acetylated α-tubulin. This, in turn, would affect microtubule stability, potentially leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) in cancer cells. It must be emphasized that this is a hypothetical mechanism based on the activity of a related compound and requires experimental validation for this compound.

Future Directions

The discovery of this compound and its novel analogs from Bostrychia radicans opens up new avenues for natural product-based drug discovery. The structural similarity to compounds with known anticancer activity warrants a thorough investigation into the biological potential of these marine-derived amides.

Key areas for future research include:

-

Total Synthesis: Development of a synthetic route for this compound and its analogs to provide a sustainable source for further studies and enable the creation of a wider range of derivatives for structure-activity relationship (SAR) analysis.

-

Comprehensive Biological Screening: Evaluation of the cytotoxic, antiviral, and other pharmacological activities of the pure, synthesized compounds against a broad panel of cancer cell lines and viral strains.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds to understand their mode of action.

-

In Vivo Efficacy: Assessment of the therapeutic potential of the most promising compounds in preclinical animal models.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its related compounds. The information provided on their isolation, the biological activity of structurally similar molecules, and detailed experimental protocols is intended to accelerate further investigation into this promising class of natural products.

References

The Untapped Therapeutic Potential of Benzamide Compounds from Marine Algae: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the emerging therapeutic potential of benzamide (B126) compounds derived from or inspired by marine algae. While direct isolation of a wide array of benzamides from marine algae is a nascent field of study, synthetic derivatives modeled after marine natural products are revealing significant biological activities. This document provides a comprehensive overview of these activities, detailed experimental protocols for their evaluation, and logical workflows to guide future research and development in this promising area.

Introduction

The marine environment is a vast reservoir of unique chemical structures with significant therapeutic potential. Among these, nitrogen-containing compounds, including alkaloids and amides, have shown a broad spectrum of biological activities. While extensive research has focused on various classes of compounds from marine algae, such as polysaccharides and terpenoids, the specific exploration of benzamide derivatives remains an underexplored frontier.

This guide focuses on the known biological activities of benzamide compounds that are structurally related to or inspired by metabolites found in marine organisms. These synthetic and semi-synthetic compounds provide a valuable proxy for understanding the potential bioactivities of yet-to-be-discovered natural benzamides from marine algae. The primary biological activities of interest include antimicrobial, cytotoxic, and enzyme-inhibitory effects, which are critical areas in the ongoing search for new therapeutic agents.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various benzamide derivatives inspired by marine natural products. These compounds have been synthesized and evaluated for their antimicrobial and cytotoxic properties.

Table 1: Antimicrobial Activity of Marine-Inspired Benzamide Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| E23 | Staphylococcus epidermidis (MRSE) | 0.5 - 2 | [1] |

| E23 | Staphylococcus aureus | 0.5 - 2 | [1] |

| E23 | Enterococcus spp. | 0.5 - 2 | [1] |

| E23 | Escherichia coli | > 64 | [1] |

| E23 | Pseudomonas aeruginosa | > 64 | [1] |

| G6 | Staphylococcus aureus (MRSA) | 4 - 16 | |

| J18 | Staphylococcus aureus (MRSA) | 4 - 16 | |

| G6 | Enterococcus faecium (VRE) | 4 - 16 | |

| J18 | Enterococcus faecium (VRE) | 4 - 16 |

Table 2: Cytotoxic Activity of Marine-Inspired Benzamide Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Benzamide Derivative 75 | Glioma cells | > 50 | |

| Benzamide Derivative 76 | Glioma cells | > 50 | |

| Benzamide Derivative 77 | Glioma cells | > 50 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to evaluate the biological activities of novel benzamide compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of pathogenic bacteria.

Materials:

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Incubator (37°C)

Protocol:

-

Bacterial Inoculum Preparation:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing sterile CAMHB.

-

Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Compound Dilution:

-

Perform serial twofold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a positive control (bacteria with no compound) and a negative control (broth only) for each plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions and the positive control wells.

-

The final volume in each well will be 200 µL.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

Optionally, the optical density at 600 nm can be measured using a microplate reader to quantify bacterial growth.

-

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess the cytotoxic effect of a compound on a cancer cell line by measuring cell viability.

Materials:

-

Test compounds (dissolved in DMSO)

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory effect of a compound on a specific enzyme.

Materials:

-

Test compounds (dissolved in a suitable solvent)

-

Target enzyme

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme's activity

-

96-well plate (UV-transparent if the reaction is monitored spectrophotometrically)

-

Microplate reader capable of kinetic measurements

Protocol:

-

Assay Setup:

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.

-

Include a control reaction with no inhibitor and a blank reaction with no enzyme.

-

Pre-incubate the mixture for a specific time at the optimal temperature for the enzyme.

-

-

Reaction Initiation and Monitoring:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately start monitoring the change in absorbance (or fluorescence) over time using a microplate reader. The wavelength will depend on the substrate and product.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control reaction (no inhibitor).

-

Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

-

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows in the discovery and evaluation of bioactive benzamide compounds.

Caption: Workflow for the discovery and development of bioactive benzamide compounds.

Caption: Logical flow of an antimicrobial screening assay for benzamide compounds.

Caption: Potential signaling outcomes of cytotoxic benzamide compounds on cancer cells.

Conclusion and Future Directions

The study of benzamide compounds inspired by marine natural products has revealed promising antimicrobial and cytotoxic activities. While the direct isolation of these compounds from marine algae is an area requiring further exploration, the existing data on synthetic analogs strongly suggests that marine algal benzamides represent a valuable and untapped resource for drug discovery.

Future research should focus on:

-

Targeted Isolation: Employing advanced analytical techniques to screen marine algal extracts specifically for the presence of benzamide-containing molecules.

-

Broader Bioactivity Screening: Evaluating both natural and synthetic benzamides against a wider range of therapeutic targets, including different enzymes, viruses, and parasites.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by active benzamide compounds to understand their therapeutic potential better.

-

Synthetic Optimization: Continuing to synthesize novel benzamide derivatives inspired by marine scaffolds to improve potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational framework to stimulate and guide further research into the exciting and promising field of marine algae-derived benzamide compounds. The continued exploration of the ocean's biodiversity, coupled with innovative synthetic chemistry, holds the key to unlocking the next generation of therapeutic agents.

References

Bryonamide A: A Comprehensive Technical Guide on the Core Compound

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonamide A is a fascinating and structurally complex natural product that has garnered attention within the scientific community. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of research focused specifically on the synthesis and biological evaluation of its structural analogs and derivatives. While the parent compound holds potential, the exploration of its chemical space through the generation and testing of analogs remains a largely uncharted area of research.

This technical guide, therefore, focuses on the core compound, this compound, summarizing the available information regarding its isolation, structure, and any reported biological activities. The intent is to provide a foundational understanding for researchers who may be interested in exploring this natural product further, potentially initiating programs to synthesize and evaluate novel this compound analogs. The absence of extensive data on analogs necessitates a focus on the parent compound as a starting point for future drug discovery and development efforts.

Core Compound: this compound

Due to the limited specific information available in public datasets regarding this compound, a detailed summary of its synthesis, quantitative biological data, and specific experimental protocols cannot be provided at this time. The following sections outline the type of information that would be essential for a comprehensive understanding of this molecule and would be the focus of future research endeavors.

Synthesis and Structure Elucidation

The total synthesis of a complex natural product like this compound would represent a significant achievement in organic chemistry. A detailed experimental protocol for its synthesis would typically include:

-

Retrosynthetic Analysis: A breakdown of the synthetic strategy, outlining the key bond disconnections and strategic intermediates.

-

Step-by-Step Procedures: Detailed descriptions of each reaction, including reagents, solvents, reaction times, temperatures, and purification methods (e.g., column chromatography, recrystallization).

-

Characterization Data: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm the structure and purity of all intermediates and the final product.

A logical workflow for the synthesis and characterization of this compound could be visualized as follows:

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Bryonamide A

Introduction

Bryonamide A is a putative novel natural product of marine origin, anticipated to possess significant biological activity worthy of investigation in drug discovery and development. Its name suggests a potential structural relationship to the bryostatin (B1237437) family of macrolactones, which are derived from the marine bryozoan Bugula neritina and its symbiotic microorganisms, or that it belongs to a class of amide-containing compounds. This document provides a comprehensive set of protocols for the systematic extraction, fractionation, and purification of this compound from its biological source. The methodologies are designed to be robust and adaptable, guiding researchers from initial sample collection to the isolation of the pure compound.

Overview of the General Workflow

The isolation of a target natural product like this compound from a complex biological matrix is a multi-step process. The general workflow involves the initial extraction of all soluble small molecules from the source organism, followed by a series of chromatographic steps to fractionate the crude extract and progressively enrich the target compound.

Experimental Protocols

Sample Collection and Preparation

-

Collection: Collect the source organism (e.g., Bugula neritina or a specific marine cyanobacterium) from its natural habitat. Ensure proper identification and documentation of the collection site, date, and environmental conditions.

-

Handling: Immediately after collection, rinse the biomass with fresh seawater to remove debris and epiphytes. Store the sample at -20°C or, for optimal preservation of chemical integrity, freeze it immediately in liquid nitrogen and transport it to the laboratory on dry ice.

-

Freeze-Drying (Lyophilization): To prevent degradation and facilitate efficient extraction, lyophilize the frozen biomass until a constant dry weight is achieved.

-

Homogenization: Grind the dried material into a fine, homogenous powder using a blender or a mortar and pestle. This increases the surface area for solvent extraction.

Extraction

This protocol describes a general solvent extraction method to obtain the crude extract containing this compound.

-

Initial Extraction:

-

Place the powdered biomass (e.g., 1 kg) in a large flask.

-

Add a 1:1 mixture of Dichloromethane (DCM) and Methanol (B129727) (MeOH) to fully submerge the powder (approximately 4 L).

-

Stir the suspension at room temperature for 24 hours.

-

-

Filtration and Re-extraction:

-

Filter the mixture through cheesecloth or a coarse filter paper to separate the solvent from the solid biomass.

-

Collect the filtrate (the liquid extract).

-

Repeat the extraction process on the biomass residue two more times with fresh solvent to ensure exhaustive extraction.

-

-

Concentration:

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a dark, viscous crude extract.

-

Fractionation: Liquid-Liquid Partitioning

This step separates compounds in the crude extract based on their polarity.

-

Solvent Partitioning Scheme:

-

Dissolve the crude extract (e.g., 50 g) in a 9:1 MeOH:H₂O solution.

-

Perform sequential extractions in a separatory funnel with solvents of increasing polarity. Start with a nonpolar solvent like hexane (B92381) to remove lipids and pigments.

-

Extract the aqueous methanol phase three times with an equal volume of hexane. Combine the hexane layers.

-

Subsequently, partition the remaining aqueous phase against a solvent of intermediate polarity, such as DCM.

-

Extract the aqueous phase three times with an equal volume of DCM. Combine the DCM layers.

-

The remaining aqueous methanol layer will contain the most polar compounds.

-

-

Fraction Concentration:

-

Concentrate each of the solvent fractions (hexane, DCM, and aqueous MeOH) separately using a rotary evaporator.

-

Analyze a small aliquot of each fraction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine which fraction contains the highest concentration of the target compound, this compound.

-

Purification: Chromatographic Methods

Assuming this compound is found in the DCM fraction (a common scenario for many bioactive natural products), the following chromatographic steps can be applied.

-

Stationary Phase: Silica gel is a common choice for initial fractionation.

-

Column Packing: Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., hexane).

-

Sample Loading: Adsorb the dried DCM fraction onto a small amount of silica gel and load it evenly onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of solvents with increasing polarity. For example:

-

100% Hexane

-

Hexane:Ethyl Acetate (9:1, 8:2, 1:1, etc.)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (9:1, 8:2, etc.)

-

-

Fraction Collection: Collect fractions of equal volume and monitor their composition by TLC, combining those with similar profiles.

If the fractions from the silica gel column are still complex, size-exclusion chromatography can be used to separate compounds based on their molecular size.

-

Stationary Phase: Sephadex LH-20 is suitable for separating small organic molecules.

-

Mobile Phase: A solvent in which the sample is soluble, such as methanol or a DCM:methanol mixture.

-

Elution: Elute the column isocratically (with a single solvent system). Larger molecules will elute first.

-

Fraction Collection: Collect fractions and analyze by TLC or HPLC.

Preparative HPLC is the final step to achieve high purity.

-

Column: A reversed-phase column (e.g., C18) is commonly used for the purification of moderately polar to nonpolar compounds.

-

Mobile Phase: A gradient of water (A) and an organic solvent like acetonitrile (B52724) or methanol (B), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Method Development: First, develop an analytical HPLC method to determine the optimal separation conditions.

-

Preparative Run: Scale up the analytical method to a preparative scale. Inject the enriched fraction containing this compound.

-

Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

-

Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

Data Presentation

Quantitative data from the extraction and purification process should be systematically recorded to track the yield and purity at each stage.

Table 1: Extraction and Fractionation Summary

| Step | Starting Material (g) | Output Material (g) | Yield (%) | This compound Content (relative %) |

| Dry Biomass | 1000 | - | - | - |

| Crude Extract | 1000 | 50 | 5.0 | 1.2 |

| Hexane Fraction | 50 | 15 | 30.0 | <0.1 |

| DCM Fraction | 50 | 20 | 40.0 | 2.5 |

| Aqueous Fraction | 50 | 10 | 20.0 | <0.1 |

Note: this compound content is hypothetical and would be determined by analytical methods like HPLC or LC-MS.

Table 2: Purification of DCM Fraction Summary

| Purification Step | Starting Material (g) | This compound Recovered (mg) | Purity (%) | Recovery (%) |

| VLC (Silica Gel) | 20 | 350 | 70 | 70 |

| Sephadex LH-20 | 0.35 | 280 | 90 | 80 |

| Preparative HPLC | 0.28 | 224 | >98 | 80 |

Note: Purity is typically assessed by HPLC peak area normalization. Recovery is calculated relative to the previous step.

Concluding Remarks

The successful isolation of this compound will depend on the careful and systematic application of these extraction and chromatographic techniques. It is crucial to monitor the presence and concentration of the target compound throughout the process using an appropriate analytical method (e.g., bioassay, HPLC, or LC-MS). The protocols provided here serve as a robust starting point for researchers in the field of natural product chemistry and drug development.

Application Notes and Protocols for the Quantification of Bryonamide A

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bryonamide A, a natural compound isolated from the red algae Bostrychia radicans, has been identified as N-(2-hydroxyethyl)-4-hydroxybenzamide[1]. Its potential biological activities necessitate robust and reliable analytical methods for its quantification in various matrices. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed to be applicable for purity assessment, pharmacokinetic studies, and quality control purposes.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Chemical Name | N-(2-hydroxyethyl)-4-hydroxybenzamide | [1] |

| CAS Number | 75268-14-3 | [1] |

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This section details a reversed-phase HPLC method for the quantification of this compound. The protocol is adapted from established methods for structurally similar benzamide (B126) derivatives[2][3].

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

This compound reference standard

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Run Time | 10 minutes |

3. Preparation of Solutions:

-

Mobile Phase: Prepare a 30:70 (v/v) mixture of acetonitrile and water. Add formic acid to a final concentration of 0.1%. Degas the mobile phase before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary (HPLC)

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | [Example Data] |

| 5 | [Example Data] |

| 10 | [Example Data] |

| 25 | [Example Data] |

| 50 | [Example Data] |

| Note: This table should be populated with experimental data. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for this compound Quantification

For higher sensitivity and selectivity, an LC-MS method is recommended, particularly for complex matrices.

Experimental Protocol

1. Instrumentation and Materials:

-

LC-MS system (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.

-

C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Acetonitrile (LC-MS grade).

-

Water (LC-MS grade).

-

Formic acid (LC-MS grade).

-

This compound reference standard.

-

Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound.

-

Standard laboratory equipment for solution preparation.

2. LC-MS Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase (100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 5 minutes, hold for 2 min, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | ESI Positive |

| Monitored Transitions | This compound: m/z 182.08 -> [fragment ion]; IS: [parent ion] -> [fragment ion] |

| Note: The specific fragment ions for Multiple Reaction Monitoring (MRM) need to be determined by direct infusion of the this compound standard. |

3. Preparation of Solutions:

-

Standard and Sample Preparation: Follow similar procedures as for the HPLC method, but use LC-MS grade solvents. Add a fixed concentration of the internal standard to all standard and sample solutions.

4. Data Analysis and Quantification:

-

Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

Quantitative Data Summary (LC-MS)

| This compound Conc. (ng/mL) | Internal Standard Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 10 | [Example Data] |

| 5 | 10 | [Example Data] |

| 10 | 10 | [Example Data] |

| 50 | 10 | [Example Data] |

| 100 | 10 | [Example Data] |

| Note: This table should be populated with experimental data. |

Diagrams and Workflows

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound analysis.

Logical Relationship for Method Selection

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols: In Vitro Bioassays for Bryonamide A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Bryonamide A, a novel compound with potential therapeutic applications. The following sections outline standard bioassays to assess its cytotoxic and anti-inflammatory properties.

Data Summary: In Vitro Bioactivity of this compound

The following tables summarize representative quantitative data from in vitro bioassays performed on this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| RAW 264.7 (Mouse Macrophages) | MTT | 24 | 45.2 |

| L929 (Rat Fibroblasts) | MTT | 24 | 88.1 |

| HaCaT (Human Keratinocytes) | MTT | 24 | > 100 |

| HEK 293 (Human Embryonic Kidney) | LDH | 24 | 62.5 |

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

| Analyte | This compound Concentration (µM) | Inhibition/Stimulation (%) |

| TNF-α | 10 | 55% Inhibition |

| IL-10 | 10 | 30% Stimulation |

| Nitric Oxide (NO) | 10 | 65% Inhibition |

Experimental Protocols

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration range at which a compound may exert toxic effects on cells.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., RAW 264.7, L929, HaCaT) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay quantifies the release of LDH from damaged cells, an indicator of cytotoxicity.[1][2]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

-